molecular formula C24H23NO6 B11014965 (2S)-({2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid

(2S)-({2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid

Cat. No.: B11014965
M. Wt: 421.4 g/mol
InChI Key: DSAGYHKERFGOOJ-YNNZGITBSA-N
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Description

2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)PROPANAMIDO]-2-PHENYLACETIC ACID is a complex organic compound with a unique structure that includes a chromen ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)PROPANAMIDO]-2-PHENYLACETIC ACID typically involves multiple steps, starting from readily available precursorsCommon reagents used in these steps include methanesulfonic acid, phenylhydrazine hydrochloride, and N,N-dimethylmethylene ammonium chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)PROPANAMIDO]-2-PHENYLACETIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The chromen ring system can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the chromen ring.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and chromen rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.

Scientific Research Applications

2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)PROPANAMIDO]-2-PHENYLACETIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)PROPANAMIDO]-2-PHENYLACETIC ACID involves its interaction with specific molecular targets. The chromen ring system can interact with various enzymes and receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: These compounds share a similar heterocyclic structure and have comparable biological activities.

    Chromene Derivatives: Compounds with a chromene ring system, which exhibit similar chemical reactivity and applications.

Uniqueness

2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)PROPANAMIDO]-2-PHENYLACETIC ACID is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C24H23NO6

Molecular Weight

421.4 g/mol

IUPAC Name

(2S)-2-[2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]propanoylamino]-2-phenylacetic acid

InChI

InChI=1S/C24H23NO6/c1-13-11-18(20-16-9-6-10-17(16)24(29)31-19(20)12-13)30-14(2)22(26)25-21(23(27)28)15-7-4-3-5-8-15/h3-5,7-8,11-12,14,21H,6,9-10H2,1-2H3,(H,25,26)(H,27,28)/t14?,21-/m0/s1

InChI Key

DSAGYHKERFGOOJ-YNNZGITBSA-N

Isomeric SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(C)C(=O)N[C@@H](C4=CC=CC=C4)C(=O)O

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(C)C(=O)NC(C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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